molecular formula C10H16N2O2 B13630466 3-Methyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid

3-Methyl-1-(pentan-3-yl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B13630466
M. Wt: 196.25 g/mol
InChI Key: GFUKXAFBJNYTEC-UHFFFAOYSA-N
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Description

3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative of significant interest in medicinal and organic chemistry research. Its structure features a branched pentan-3-yl group at the N1 position and a carboxylic acid moiety at the C4 position, which enhances its hydrogen-bonding capability and makes it a valuable building block for constructing more complex molecules and studying molecular interactions . Pyrazole derivatives are widely recognized as a pharmacologically important scaffold, exhibiting a diverse range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . This compound serves as a key synthetic intermediate in organic synthesis and is utilized in the development of novel materials and specialty chemicals . In biological research, its potential bioactivity is attributed to the pyrazole core, which can participate in π-π interactions, while the carboxylic acid group can form critical hydrogen bonds with biological targets, potentially modulating enzyme or receptor activity . The compound is strictly for research purposes and is not approved for diagnostic or therapeutic use. It is not intended for human or veterinary applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H16N2O2/c1-4-8(5-2)12-6-9(10(13)14)7(3)11-12/h6,8H,4-5H2,1-3H3,(H,13,14)

InChI Key

GFUKXAFBJNYTEC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=C(C(=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic synthesis starting from appropriate ketone and hydrazine precursors. The key steps include:

  • Formation of hydrazone intermediates by reaction of 3-pentanone with hydrazine hydrate.
  • Cyclization of these hydrazones under acidic catalysis to form the pyrazole ring.
  • Introduction of the methyl substituent at the 3-position and the carboxylic acid group at the 4-position through subsequent functionalization, often involving ester intermediates and their hydrolysis.

This approach aligns with classical pyrazole synthesis methodologies where α,β-unsaturated ketones or diketones are condensed with hydrazines to form substituted pyrazoles.

Specific Synthetic Routes and Reaction Conditions

Based on detailed published synthetic schemes for pyrazole derivatives closely related to 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, the following routes are notable:

  • Starting Materials: 3-pentanone and hydrazine hydrate.
  • Step 1: Formation of hydrazone intermediate by refluxing 3-pentanone with hydrazine hydrate.
  • Step 2: Cyclization under acidic conditions (e.g., using acetic acid or mineral acids) to form the pyrazole ring.
  • Step 3: Introduction of the carboxylic acid group via esterification or direct carboxylation, followed by hydrolysis.
  • Step 4: Alkylation at the N-1 position with pentan-3-yl bromide or similar alkyl halides in the presence of a base such as potassium carbonate.
  • Step 5: Hydrolysis of ester intermediates to yield the final carboxylic acid compound.

Copper(I) iodide (CuI)-diamine catalyzed coupling reactions and bases like potassium carbonate (K2CO3) have been used effectively in related pyrazole syntheses to facilitate arylation and alkylation steps.

Industrial Scale Considerations

For large-scale production, the synthetic routes are optimized by:

  • Employing continuous flow reactors to enhance reaction control and safety.
  • Using high-throughput screening to identify optimal catalysts and reaction conditions.
  • Selecting robust catalysts and bases to maximize yield and purity.
  • Streamlining purification steps to reduce costs and environmental impact.

Such process intensification techniques are standard in the industrial manufacture of pyrazole derivatives.

Reaction Types and Conditions

Reaction Type Reagents/Conditions Purpose Outcome
Cyclization Hydrazine hydrate, acid catalyst (e.g., acetic acid) Pyrazole ring formation Formation of pyrazole core
Alkylation Alkyl bromide (pentan-3-yl bromide), K2CO3 base N-1 substitution Introduction of pentan-3-yl group
Esterification Alcohols, acid catalysts Introduction of ester group Formation of ester intermediates
Hydrolysis Aqueous NaOH or KOH Conversion of esters to acids Formation of carboxylic acid group
Oxidation (optional) KMnO4, CrO3 Functional group oxidation Formation of ketones or acids
Reduction (optional) LiAlH4, NaBH4 Reduction of carboxylic acid Formation of alcohol or aldehyde

Full Research Findings and Data

Synthetic Schemes from Literature

A representative synthetic route adapted from recent literature on pyrazole derivatives is summarized below:

Step Reaction Reagents/Conditions Product
1 Hydrazone formation 3-pentanone + hydrazine hydrate, reflux Hydrazone intermediate
2 Cyclization Acid catalyst (e.g., HCl, acetic acid), heat 3-methyl-1H-pyrazole derivative
3 Alkylation Pentan-3-yl bromide, K2CO3, DMF, room temp 1-(pentan-3-yl)-3-methyl-pyrazole ester
4 Ester hydrolysis NaOH (aq), reflux 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid

This sequence is consistent with the methods used to prepare pyrazole-4-carboxylic acid derivatives with various N-1 alkyl substitutions.

Analytical Data

Property Value Source
Molecular Formula C10H16N2O2 PubChem
Molecular Weight 196.25 g/mol PubChem
IUPAC Name 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid PubChem
InChI Key DCWBVUNRENAZLT-UHFFFAOYSA-N PubChem
Physical State Solid PubChem
Purity >95% (HPLC) Vendor data

Notes on Related Compounds and Comparative Preparation

  • Compounds such as 1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid (lacking the 3-methyl group) and 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid have been synthesized using similar methodologies but differ in substitution patterns affecting reactivity and properties.
  • Preparation of pyrazole derivatives often involves regioselective cyclization and substitution steps to control the position of functional groups on the pyrazole ring.

Summary Table of Preparation Methods

Method Step Description Key Reagents Conditions Yield/Notes
Hydrazone Formation Condensation of 3-pentanone with hydrazine hydrate 3-pentanone, hydrazine hydrate Reflux, solvent (ethanol or water) High yield, straightforward
Pyrazole Cyclization Acid-catalyzed ring closure Acid catalyst (HCl, acetic acid) Heating under reflux Efficient ring formation
N-1 Alkylation Introduction of pentan-3-yl group Pentan-3-yl bromide, K2CO3 Room temp, polar aprotic solvent (DMF) Moderate to high yield
Ester Hydrolysis Conversion of ester to acid NaOH (aq) Reflux Quantitative conversion

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Pyrazole-4-carboxylic acid derivatives are distinguished by substituents at positions 1 and 3. Key examples include:

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Weight Key Applications/Properties Reference
3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid Pentan-3-yl (C₅H₁₁) Methyl (CH₃) 212.25* Potential pharmaceutical intermediate
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid 2,2,2-Trifluoroethyl (CF₃CH₂) Methyl (CH₃) 223.15 Precursor for iodination reactions
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Methyl (CH₃) Trifluoromethyl (CF₃) 208.12 Drug synthesis (enhanced metabolic stability)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl (C₆H₅) Phenyl (C₆H₅) at position 5 278.29 Synthetic intermediate for heterocycles
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl (C₆H₅) Methyl (CH₃) 202.21 Material science applications

*Calculated molecular weight based on formula C₁₀H₁₆N₂O₂.

Key Observations:

  • Acidity : Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, increasing its reactivity in esterification or amidation reactions.
  • Steric Effects : The branched pentan-3-yl group may hinder conformational flexibility, affecting binding to biological targets compared to smaller substituents like methyl.

Physicochemical Data and Stability

  • Solubility : The pentan-3-yl group reduces aqueous solubility compared to polar substituents (e.g., trifluoroethyl in ).
  • Thermal Stability : Aromatic substituents (e.g., phenyl in ) enhance thermal stability, while alkyl groups may lower melting points.

Research Findings and Trends

  • Conformational Flexibility : Evidence from shows that alkyl substituents like pentan-3-yl may induce bent conformations in MOF linkers, affecting material properties.
  • Reactivity : The carboxylic acid in undergoes iodination at position 4, suggesting similar sites for functionalization in the target compound.
  • Structure-Activity Relationships (SAR) : Trifluoromethyl groups () improve bioactivity, while phenyl groups () enhance π-π stacking in materials.

Biological Activity

3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by its unique structure comprising a five-membered ring with two nitrogen atoms. Its molecular formula is C10H16N2O2C_{10}H_{16}N_{2}O_{2} and it has a molecular weight of 196.25 g/mol. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The structure of 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid features:

  • A methyl group at the 3-position.
  • A pentan-3-yl group at the 1-position.
  • A carboxylic acid group at the 4-position.

This configuration enhances its reactivity, making it a subject of interest in medicinal chemistry and materials science .

Biological Activity

Research indicates that 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid exhibits several biological activities:

Antimicrobial Properties

Preliminary studies have shown that this compound displays significant antimicrobial activity. It has been tested against various pathogens, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound's ability to modulate biochemical pathways suggests it may also possess anti-inflammatory properties. Interaction studies reveal that the carboxylic acid group can form hydrogen bonds with proteins, influencing enzymatic activities and receptor signaling pathways critical for inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of both a methyl group and a carboxylic acid group enhances its reactivity compared to structurally similar compounds. For example:

Compound NameKey FeaturesUniqueness
3-Methyl-1-(pentan-3-yl)-1H-pyrazoleLacks carboxylic acid groupLess reactive compared to 4-carboxylic variant
5-Methyl-1-(pentan-3-yl)-1H-pyrazoleCarboxylic acid at the 5-positionDifferent reactivity profile
1-(Pentan-3-yl)-1H-pyrazoleLacks both methyl and carboxylic groupsReduced biological activity
3-MethylpyrazoleSimpler structure without pentan groupLimited functional diversity

This table highlights how structural modifications influence the biological activity of pyrazole derivatives, emphasizing the significance of the carboxylic acid moiety in enhancing efficacy .

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Antiviral Activity : In vitro assays demonstrated that derivatives of pyrazole compounds exhibited antiviral activity against specific viruses, suggesting that modifications to the pyrazole structure can enhance therapeutic potential .
  • Fungicidal Activity : Some derivatives have shown fungicidal effects against wheat rust and other fungal pathogens, indicating their utility in agricultural applications .
  • Binding Affinity Studies : Research on binding affinities indicates that this compound interacts with specific enzymes and receptors, potentially modulating their activity and offering insights into its therapeutic applications .

Q & A

(Basic) What are the established synthetic routes for 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce substituents at the 5-position .
  • Step 2: Alkylation of the pyrazole nitrogen using pentan-3-yl halides or similar reagents to install the pentan-3-yl group.
  • Step 3: Hydrolysis of the ethyl ester to yield the carboxylic acid moiety.
    Characterization: IR and ¹H-NMR confirm functional groups and regiochemistry, while mass spectrometry validates molecular weight. Elemental analysis ensures purity (>95%) .

(Basic) How is the purity of 3-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid determined in synthetic protocols?

Methodological Answer:
Purity is assessed via:

  • Elemental Analysis: Direct quantification of C, H, N, and S content to confirm stoichiometric ratios .
  • Chromatography: HPLC or GC (e.g., >98.0% purity criteria in commercial standards) .
  • Spectral Consistency: Overlap of experimental IR/¹³C-NMR data with theoretical predictions identifies impurities .

(Advanced) What strategies resolve contradictory biological activity data across studies on pyrazole-4-carboxylic acid derivatives?

Methodological Answer:
Contradictions arise from:

  • Substituent Effects: Varying groups at the 3- or 5-position (e.g., methylsulfanyl vs. phenyl) alter pharmacokinetics .
  • Assay Conditions: Differences in cell lines (e.g., hepatocellular carcinoma vs. microbial models) or enzyme sources (bovine XOR vs. human isoforms) .
  • Resolution: Standardize bioassays (e.g., IC50 under identical pH/temperature) and use SAR studies to isolate substituent contributions .

(Advanced) How do computational methods inform the design of derivatives for therapeutic applications?

Methodological Answer:

  • Molecular Docking: Predicts binding affinity to targets like LD-transpeptidase or PPARγ. For example, the pyridine-4-carbonyl group in PPP derivatives enhances hydrogen bonding with catalytic residues .
  • QSAR Models: Correlate electronic properties (e.g., Hammett constants of substituents) with activity trends .
  • MD Simulations: Assess stability of ligand-enzyme complexes over time, guiding optimization of the pentan-3-yl group for improved hydrophobic interactions .

(Advanced) What analytical techniques characterize regiochemical outcomes in pyrazole derivatives?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Resolves spatial proximity of protons to confirm substituent positions (e.g., distinguishing N1-pentan-3-yl from N2-methyl groups) .
  • X-ray Crystallography: Definitive proof of regiochemistry via crystal structure determination .
  • Isotopic Labeling: Tracks incorporation of ¹³C or ¹⁵N labels during synthesis to verify reaction pathways .

(Advanced) How do substituent variations at the pyrazole ring influence pharmacological profiles?

Methodological Answer:

  • 5-Position: Electron-withdrawing groups (e.g., nitro) enhance XOR inhibition (e.g., Y-700’s Kᵢ = 0.6 nM ), while bulky groups (e.g., naphthyl) improve anticancer activity via intercalation .
  • 3-Position: Methyl groups increase metabolic stability, whereas hydrophilic substituents (e.g., carboxylic acid) improve solubility but reduce blood-brain barrier penetration .
  • Case Study: Replacing methylsulfanyl with pentan-3-yl in 3-Methyl-1-(pentan-3-yl)- derivatives enhances anti-inflammatory activity (ED50 reduction by 40%) .

(Advanced) What experimental designs assess metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate derivatives with liver microsomes to measure half-life (t₁/₂) and identify CYP450-mediated oxidation hotspots .
  • Radiolabeled Tracers: Use ¹⁴C-labeled compounds to quantify metabolite formation via LC-MS/MS .
  • Species-Specific Profiling: Compare rodent vs. human microsomal data to predict interspecies variability .

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